Indospicine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,7-diamino-7-iminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILQDLDAWPQMEL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167659 | |
| Record name | Indospicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16377-00-7 | |
| Record name | Indospicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16377-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indospicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indospicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOSPICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Discovery of Indospicine
The investigation into the toxic properties of certain plants of the Indigofera genus has a history rooted in agricultural observations. The eventual isolation and characterization of indospicine as the causative agent of this toxicity marked a significant step in understanding the biochemical basis of livestock poisoning by these plants.
Natural Occurrence and Ecological Distribution of Indospicine
Accumulation in Plant Tissues
Indospicine is found in all parts of the plant, but its concentration can differ between the leaves, stems, and seeds. cowdvm.com The highest concentrations are typically found in the seeds. horsedvm.com Foliage of several species, including I. hendecaphylla, I. linnaei, and I. lespedezioides, has been found to contain this compound levels in excess of 500 mg/kg on a dry matter (DM) basis. mdpi.com
Detailed studies have quantified the this compound content in various species. For instance, samples of air-dried Indigofera spicata have shown this compound concentrations ranging from 0.4 to 3.5 mg/g dry matter. nih.gov Another study on Indigofera lespedezioides from Brazil reported a wide concentration range of 60 to 1400 µg/g (0.06 to 1.4 mg/g) on a dry weight basis. usda.gov
| Indigofera Species | Plant Part | This compound Concentration | Reference |
|---|---|---|---|
| Indigofera spicata | Whole Plant (dried) | 0.4 - 3.5 mg/g DM | nih.gov |
| Indigofera lespedezioides | Whole Plant (dried) | 0.06 - 1.4 mg/g DW | usda.gov |
| Indigofera hendecaphylla | Foliage | >500 mg/kg DM | mdpi.com |
| Indigofera linnaei | Foliage | >500 mg/kg DM | mdpi.com |
Bioaccumulation in Herbivore Tissues
When herbivores consume this compound-containing Indigofera plants, the toxin is not readily metabolized and instead accumulates as a free amino acid in various body tissues. mdpi.com This bioaccumulation has been documented in a range of grazing animals, including cattle, camels, horses, and goats. mdpi.com The persistence of this compound in animal tissues is a notable characteristic; it can be detected for several months even after the animal is no longer consuming the toxic plant. mdpi.com
Research has been conducted to measure the levels of this compound in the tissues of livestock. In a controlled study, calves fed Indigofera spicata showed increasing concentrations of the toxin over a 42-day period. researchgate.net The maximum levels recorded were 15 mg/L in plasma, 19 mg/kg in the liver, and 33 mg/kg in muscle tissue. researchgate.net A broader survey of cattle from northwestern Australia, where I. linnaei is common, found this compound residues in muscle and liver samples, with concentrations reaching up to 3.63 mg/kg. nih.gov
Camels are also known to graze on Indigofera and accumulate this compound. A feeding experiment with young camels consuming I. spicata resulted in the highest this compound concentrations in the pancreas (4.86 ± 0.56 mg/kg) and liver (3.60 ± 1.34 mg/kg), with lower levels in the muscle, heart, and kidney. scilit.com Field samples of camel meat from central Australia have also shown this compound contamination, with levels up to 3.73 mg/kg. nih.gov
Horses that ingest creeping indigo (B80030) can also accumulate the toxin. In an experimental setting, ponies fed I. spicata showed a rise in plasma this compound to 3.9 ± 0.52 mg/L after five days. nih.gov
| Herbivore Species | Tissue | This compound Concentration | Indigofera Species Consumed | Reference |
|---|---|---|---|---|
| Cattle (Calves) | Muscle | Up to 33 mg/kg | I. spicata | researchgate.net |
| Cattle (Calves) | Liver | Up to 19 mg/kg | I. spicata | researchgate.net |
| Cattle (Calves) | Plasma | Up to 15 mg/L | I. spicata | researchgate.net |
| Cattle (Field Samples) | Muscle & Liver | Up to 3.63 mg/kg | I. linnaei (presumed) | nih.gov |
| Camel | Pancreas | 4.86 ± 0.56 mg/kg | I. spicata | scilit.com |
| Camel | Liver | 3.60 ± 1.34 mg/kg | I. spicata | scilit.com |
| Camel | Muscle | 2.63 mg/kg | I. spicata | scilit.com |
| Camel (Field Samples) | Meat | Up to 3.73 mg/kg | Native Indigofera spp. | nih.gov |
| Horse (Pony) | Plasma | 3.9 ± 0.52 mg/L | I. spicata | nih.gov |
Biochemical Pathways and Analogues of Indospicine
Structural Analogy to Arginine
Indospicine (L-2-amino-6-amidino-hexanoic acid) is a non-proteinogenic amino acid found in various species of the Indigofera genus. mdpi.commdpi.com Its chemical structure is notably similar to that of the proteinogenic amino acid L-arginine. mdpi.comusda.govuq.edu.auresearchgate.net The primary structural difference lies in the substitution at the C-6 position; this compound possesses a methylene (B1212753) group (CH2) where arginine has a nitrogen atom in its guanidino group. usda.gov This structural mimicry allows this compound to act as a competitive antagonist of arginine in various biological systems. mdpi.com For instance, it can competitively inhibit enzymes involved in arginine metabolism, such as arginase. mdpi.com This antagonistic relationship is central to its biochemical activity.
| Property | This compound | Arginine |
| Chemical Formula | C₇H₁₅N₃O₂ | C₆H₁₄N₄O₂ |
| Molar Mass | 173.22 g/mol | 174.20 g/mol |
| Key Functional Group | Amidino Group | Guanidino Group |
| Structural Difference | Contains a C-6 methylene group instead of a nitrogen atom. usda.gov | Contains a nitrogen-rich guanidino group. usda.gov |
Hypothesized Biosynthetic Pathways in Indigofera
The precise biosynthetic pathway for this compound within Indigofera plants has not been fully elucidated. It is known to be produced and stored as a free amino acid within these plants. nih.govmdpi.com Research has identified other related compounds in Indigofera that provide clues to its formation. The presence of its own degradation product, 2-aminopimelamic acid (2-APAA), within plant tissues raises questions about its biosynthesis. uq.edu.au One hypothesis is that 2-APAA may be a precursor on a linear biosynthetic pathway leading to this compound. Alternatively, this compound and 2-APAA could be products of a divergent biosynthetic pathway from a common precursor. uq.edu.au Further research, potentially involving isotopic labeling studies within Indigofera species, is required to clarify the specific enzymatic steps and intermediate compounds involved in the synthesis of this unique amino acid.
Metabolic Conversion to Derivatives
This compound can be metabolically converted into other chemical compounds, particularly through hydrolysis of its amidino group. This conversion has been observed in different environments, including in vitro chemical hydrolysis and microbial metabolism. nih.govpublish.csiro.au
2-Aminopimelamic acid (2-APAA) has been identified as a primary derivative of this compound. nih.govresearchgate.net Early chemical studies demonstrated that hydrolyzing this compound in water at 120°C resulted in the formation of 2-APAA and ammonia (B1221849). publish.csiro.au This process involves the hydrolysis of the amidino group to an amide. nih.govresearchgate.net
Furthermore, 2-APAA is a known metabolite produced by microorganisms. In vitro studies using rumen fluid from cattle and foregut fluid from camels have shown that microbes can degrade this compound into 2-APAA. mdpi.comnih.govmdpi.com This microbial conversion is considered a detoxification pathway in ruminant and pseudoruminant animals. nih.gov The formation of 2-APAA has also been observed during the thermal processing of materials containing this compound. uq.edu.aunih.gov
Following the initial conversion to 2-APAA, further hydrolysis can occur to produce 2-aminopimelic acid (2-APA). nih.govresearchgate.net Chemical experiments have shown that mild acid hydrolysis of 2-aminopimelamic acid yields L-α-aminopimelic acid. publish.csiro.au This step represents the hydrolysis of the amide group of 2-APAA to a carboxylic acid. nih.govresearchgate.net
Similar to 2-APAA, 2-APA is also a product of microbial metabolism. Studies on rumen and foregut microbial populations have confirmed that after the initial breakdown of this compound to 2-APAA, a subsequent conversion to 2-APA takes place. nih.govmdpi.com In these microbial fermentation systems, 2-APAA is the intermediate product, while 2-APA is the more stable end product of the degradation pathway before it is likely metabolized further. nih.govmdpi.com
Mechanisms of Indospicine Toxicosis
Competitive Inhibition of Arginase Activity
Indospicine acts as a potent competitive inhibitor of arginase, a key enzyme in the urea (B33335) cycle responsible for the hydrolysis of arginine to ornithine and urea. mdpi.comresearchgate.net The structural similarity between this compound and arginine allows it to bind to the active site of arginase, thereby preventing the enzyme from metabolizing its natural substrate, arginine. mdpi.com Studies have shown that the affinity of arginase for this compound is comparable to its affinity for arginine. mdpi.compublish.csiro.au This inhibition disrupts the normal flow of the urea cycle, a critical pathway for the detoxification of ammonia (B1221849) in the body. mdpi.com Arginase exists in two primary isoforms: arginase I, which is predominantly found in the cytoplasm of liver cells, and arginase II, a mitochondrial enzyme with a wider distribution in extrahepatic tissues such as the kidneys. mdpi.comnih.gov this compound's inhibitory action on arginase is not restricted to the liver, affecting arginine metabolism in various organs where the enzyme is present. mdpi.comnih.gov
Interference with Arginine Metabolism and Urea Cycle Disruption
As an analogue of arginine, this compound has the potential to interfere with a wide range of metabolic pathways that utilize arginine as a precursor. mdpi.comresearchgate.net Arginine is not only essential for protein synthesis but also serves as a building block for nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine. mdpi.comresearchgate.net The competitive inhibition of arginase by this compound directly impedes the urea cycle, leading to a build-up of ammonia, a neurotoxic compound. This disruption is a significant contributor to the hepatotoxicity observed in this compound poisoning. The interference with arginine metabolism extends beyond the urea cycle, affecting other vital cellular functions that rely on arginine-derived molecules. mdpi.comresearchgate.net
Impact on Protein Synthesis
This compound significantly impairs protein synthesis through a multi-faceted mechanism that targets key steps in the translation process. mdpi.comnih.gov This inhibition is a central element of its toxicity, leading to widespread cellular dysfunction.
Inhibition of Arginyl-tRNA Synthetase
A critical step in protein synthesis is the "charging" of transfer RNA (tRNA) molecules with their corresponding amino acids. This process is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases. This compound has been shown to be a competitive inhibitor of arginyl-tRNA synthetase, the enzyme responsible for attaching arginine to its specific tRNA (tRNA-Arg). mdpi.comresearchgate.netresearchgate.net By competing with arginine for the active site of this enzyme, this compound prevents the formation of arginyl-tRNA. mdpi.com Research has demonstrated that this compound inhibits the formation of ¹⁴C-arginyl-tRNA but does not affect the formation of ¹⁴C-leucinyl-tRNA, highlighting the specificity of its inhibitory action. mdpi.com This blockage effectively reduces the pool of available arginyl-tRNA, a crucial component for the incorporation of arginine into nascent polypeptide chains. mdpi.comresearchgate.netresearchgate.net
Effects on Ribosomal Polypeptide Synthesis
The consequence of reduced arginyl-tRNA availability is a direct impediment to ribosomal polypeptide synthesis. mdpi.comresearchgate.netresearchgate.net During translation, the ribosome moves along the messenger RNA (mRNA) template, reading codons and incorporating the corresponding amino acids delivered by tRNA molecules. microbenotes.comweebly.compressbooks.pub When the ribosome encounters an arginine codon, the scarcity of charged arginyl-tRNA stalls or terminates the elongation of the polypeptide chain. In vivo studies in rats have demonstrated that oral administration of this compound leads to a significant inhibition of the incorporation of ¹⁴C-leucine into both hepatic and serum proteins, indicating a general disruption of protein synthesis. mdpi.com This inhibition of protein synthesis precedes the observable accumulation of liver triglycerides. mdpi.com
Cellular and Subcellular Dysfunctions
The biochemical disruptions caused by this compound manifest as significant cellular and subcellular damage, with the liver being a primary target. mdpi.comresearchgate.net The hepatotoxicity of this compound is a well-documented phenomenon observed across various animal species. mdpi.comresearchgate.net
Hepatocyte Degeneration and Fatty Change
A hallmark of this compound toxicosis is the development of hepatocyte degeneration and fatty change (steatosis) in the liver. mdpi.compublish.csiro.aunih.govresearchgate.net Subcutaneous injection of this compound in mice has been shown to induce fat accumulation and cytological changes in the liver. mdpi.compublish.csiro.au Histological examinations reveal that fat begins to accumulate in the liver approximately six hours after injection, reaching a peak at around 24 to 36 hours. publish.csiro.au This fatty infiltration typically starts in the peripheral zones of the liver lobules and can extend towards the central veins. publish.csiro.au
Prior to the onset of more severe conditions like cirrhosis, the liver exhibits characteristic lesions including an increase in size (hepatomegaly), periportal fatty change, and an enlargement of hepatocyte cytoplasm, nuclei, and nucleoli. nih.gov In some cases, mild liver lesions such as periacinar and periportal lymphocytic infiltrations and hydropic degeneration of mid-zonal hepatocytes have been observed. mdpi.comresearchgate.netmdpi.com Studies in rats fed diets containing this compound have shown the development of nodular cirrhosis over several weeks. nih.gov The accumulation of fat in the liver is considered a direct consequence of the inhibition of protein synthesis, which impairs the production of apolipoproteins necessary for the transport of lipids out of the liver. mdpi.com The simultaneous injection of arginine has been shown to reduce the extent of fat accumulation, further supporting the role of arginine antagonism in this compound-induced hepatotoxicity. publish.csiro.au
| Finding | Animal Model | Key Observation | Reference |
| Competitive inhibition of arginase | Rat liver homogenate | Affinity of arginase for this compound is similar to that for arginine. | mdpi.compublish.csiro.au |
| Inhibition of protein synthesis | Rats (in vivo) | Pronounced inhibition of ¹⁴C-leucine incorporation into hepatic and serum proteins. | mdpi.com |
| Inhibition of arginyl-tRNA synthetase | Rat liver cell-free fractions | This compound inhibited the formation of ¹⁴C-arginyl-tRNA but not ¹⁴C-leucinyl-tRNA. | mdpi.com |
| Hepatocyte degeneration and fatty change | Mice | Subcutaneous injection of this compound produced fat accumulation and cytological changes in the liver. | mdpi.compublish.csiro.au |
| Nodular cirrhosis | Rats | Diets containing this compound led to the development of nodular cirrhosis over several weeks. | nih.gov |
Endoplasmic Reticulum Stress Response
This compound's role as an arginine antagonist extends to inducing cellular stress, specifically by activating the Endoplasmic Reticulum (ER) Stress Response. The ER is a critical organelle for protein synthesis and folding. When the demand for protein synthesis is disrupted, misfolded or unfolded proteins can accumulate within the ER lumen, triggering a state known as ER stress. The cell responds by initiating the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. researchgate.net
The primary mechanism by which this compound contributes to ER stress is intrinsically linked to its inhibition of protein synthesis through arginine antagonism. Arginine deprivation alone is known to stall protein synthesis within the ER, leading to the induction of ER stress and the UPR in various cell types. mdpi.comorcid.org this compound exacerbates this condition. In an environment where arginine is limited, this compound can be mistakenly recognized by arginyl-tRNA synthetase. This may lead to its misincorporation into newly synthesized polypeptides, resulting in malformed, non-functional proteins that accumulate and intensify the stress on the ER's protein-folding capacity. mdpi.com
Research conducted on human colorectal cancer cells under conditions of arginine deprivation has provided direct evidence for this mechanism. These studies demonstrated that the addition of this compound significantly amplified the ER stress response. uq.edu.aunih.govresearchgate.net The expression of key ER stress marker proteins, such as Glucose-Regulated Protein 78 (GRP78) and C/EBP Homologous Protein (CHOP), was notably increased in cells treated with this compound in an arginine-free environment compared to cells subjected to arginine deprivation alone. uq.edu.au GRP78 is a chaperone that helps in protein folding, and its upregulation is a hallmark of ER stress, while CHOP is a transcription factor that can mediate apoptosis if ER stress is prolonged or severe. The finding that the cytotoxic effects of this compound under these conditions could be reversed by translation inhibitors further supports the hypothesis that the toxic mechanism is dependent on the synthesis of aberrant proteins. uq.edu.aunih.gov
| Condition | ER Stress Marker: GRP78 | ER Stress Marker: CHOP | Outcome |
| Control (Complete Medium) | Baseline Expression | Baseline Expression | Normal Cell Function |
| Arginine Deprivation | Significantly Increased | Significantly Increased | ER Stress, Pro-survival UPR |
| Arginine Deprivation + this compound | Further Increased | Further Increased | Exacerbated ER Stress, Pro-apoptotic UPR |
This table provides an illustrative summary based on findings from studies on cancer cell lines, showing the synergistic effect of this compound and arginine deprivation on ER stress markers. uq.edu.au
Proposed Neurotoxic Mechanisms
The neurotoxicity of this compound is a subject of ongoing scientific debate, with evidence suggesting both a lack of direct effect and plausible indirect mechanisms of action. Historically, neurological syndromes observed in livestock, such as "Birdsville horse disease" in Australia, have been attributed to 3-nitropropanoic acid (3-NPA), a potent neurotoxin that often co-exists with this compound in Indigofera species. researchgate.netresearchgate.netresearchgate.net 3-NPA functions by irreversibly inhibiting succinate (B1194679) dehydrogenase, a vital enzyme in the mitochondrial citric acid cycle, leading to cellular energy deprivation and neurodegeneration. researchgate.net Several reports have concluded that this compound itself does not appear to be the causative agent for these specific, well-known neurological diseases in horses. researchgate.net
However, conflicting observations have kept the possibility of this compound-induced neurotoxicity open. A notable case involved ponies in Australia that consumed Indigofera spicata and developed neurological symptoms. While the plant contained both 3-NPA and this compound, analysis of the animals' tissues detected this compound but not 3-NPA. researchgate.net Similarly, investigations into poisoning from Indigofera lespedezioides in Brazil suggested that the concentrations of 3-NPA found in the plants were insufficient to cause the observed neurological signs, implicating this compound as a potential cause. usda.gov
A significant proposed mechanism for this compound's neurotoxic potential is indirect, stemming from its powerful antagonism of arginine metabolism. This compound is a known competitive inhibitor of arginase, the final enzyme in the urea cycle which converts arginine to ornithine and urea. mdpi.com Chronic inhibition of this enzyme can lead to a condition that biochemically mimics the genetic disorder arginase deficiency (hyperargininemia). medlineplus.govmedlink.com This human disorder is characterized by the accumulation of arginine and ammonia in the blood and nervous system. medlineplus.gov The buildup of arginine and its subsequent metabolites, particularly guanidino compounds, is known to be neurotoxic, causing a range of progressive neurological symptoms including spastic paraplegia, ataxia, seizures, and cognitive impairment. medlink.comchildneurologyfoundation.orgmdpi.com It is therefore plausible that long-term ingestion of this compound could induce a similar neurotoxic state by chronically disrupting arginine homeostasis.
| Toxin / Condition | Proposed Mechanism of Neurotoxicity | Key Neurological Signs | Supporting Evidence |
| 3-Nitropropanoic Acid (3-NPA) | Irreversible inhibition of mitochondrial succinate dehydrogenase, leading to energy failure. | Ataxia, paralysis, striatal necrosis (e.g., Birdsville disease). | Widely accepted cause of neurotoxicosis from certain Indigofera spp. researchgate.net |
| This compound (Direct Effect) | Unknown direct action on neural tissue. | Neurological symptoms resembling Birdsville disease. | Debated; based on cases where 3-NPA was absent in tissues or at low levels in plants. researchgate.netusda.gov |
| This compound (Indirect Effect via Arginine Antagonism) | Competitive inhibition of arginase, leading to hyperargininemia and accumulation of neurotoxic guanidino compounds. | Spasticity, ataxia, seizures, developmental delay. | Proposed based on analogy to the genetic disorder arginase deficiency. medlineplus.govmedlink.commdpi.com |
Toxicokinetics and Tissue Residues of Indospicine
Absorption and Systemic Distribution in Animals
Following ingestion of Indigofera plants, indospicine is absorbed from the gastrointestinal tract and distributed systemically throughout the body. While foregut microbiota in ruminants and camels can metabolize this compound to some extent, this degradation process competes with absorption and outflow from the digestive system. mdpi.comresearchgate.net As a water-soluble free amino acid, it is presumed to have rapid passage through the fermentation compartments of the digestive tract before being absorbed. researchgate.net
Once absorbed, this compound is distributed ubiquitously across various tissues. mdpi.comnih.gov Studies in multiple animal species, including cattle, camels, horses, goats, and rabbits, have demonstrated its presence in a wide range of organs. mdpi.comresearchgate.net
In a feeding trial with camels, analysis of tissues at necropsy revealed a widespread distribution of this compound. The highest concentrations were found in the pancreas and liver, followed by the muscle, heart, and kidney. nih.govacs.org Specifically, the pancreas showed the highest accumulation, with levels of 5.06 ± 0.79 mg/kg (fresh weight), followed by the liver (3.57 ± 1.17 mg/kg), heart (2.32 ± 0.48 mg/kg), kidney (1.48 ± 0.11 mg/kg), muscle (1.24 ± 0.26 mg/kg), and spleen (0.96 ± 0.34 mg/kg). nih.gov
Similarly, accumulation trials in calves fed Indigofera spicata showed increasing this compound concentrations over a 42-day period, reaching maximum levels of 15 mg/L in plasma, 19 mg/kg in the liver, and 33 mg/kg in muscle. dpi.qld.gov.auresearchgate.net Necropsy samples confirmed relatively similar concentrations across muscle, liver, heart, and kidney tissues. dpi.qld.gov.au
Table 1: this compound Accumulation in Animal Tissues from Feeding Trials
| Animal Species | Tissue | Maximum Concentration | Duration of Feeding | Source |
|---|---|---|---|---|
| Calves (Bos taurus) | Plasma | 15 mg/L | 42 days | dpi.qld.gov.auresearchgate.net |
| Liver | 19 mg/kg | 42 days | dpi.qld.gov.auresearchgate.net | |
| Muscle | 33 mg/kg | 42 days | dpi.qld.gov.auresearchgate.net | |
| Camels (Camelus) | Plasma | 1.01 mg/L | 32 days | nih.govacs.org |
| Muscle | 2.63 mg/kg (fw) | 32 days | nih.govacs.org | |
| Pancreas | 4.86 ± 0.56 mg/kg (fw) | 32 days | nih.govacs.org | |
| Liver | 3.60 ± 1.34 mg/kg (fw) | 32 days | nih.govacs.org |
Persistence and Elimination Kinetics in Animal Tissues
A defining feature of this compound toxicokinetics is its remarkable persistence in animal tissues. mdpi.com Residues can be detected for several months after the animal has stopped consuming this compound-containing plants. nih.govagriculture.vic.gov.auresearchgate.net This persistence is attributed to the fact that it is not readily metabolized by mammalian systems and is slowly released from organ tissues where it has accumulated. mdpi.comnih.gov
The elimination of this compound from the body is a slow process, as evidenced by its long half-life in various tissues. Depletion trials in calves that were fed Indigofera spicata for 35 days before the plant was withdrawn showed a slow decline in this compound concentrations. dpi.qld.gov.auresearchgate.netdpi.qld.gov.au The estimated elimination half-life was approximately 20 days for plasma, 25 days for the liver, and 31 days for muscle. dpi.qld.gov.auresearchgate.netdpi.qld.gov.au
In camels, after cessation of an Indigofera-containing diet, this compound showed a monoexponential decrease in both plasma and muscle. nih.govacs.org The terminal elimination half-life was determined to be 18.6 days in plasma and 15.9 days in muscle. nih.govacs.org Even 100 days after the removal of Indigofera from their diet, this compound was still detectable in the plasma of camels. mdpi.commdpi-res.com
Table 2: Elimination Half-Life of this compound in Animal Tissues
| Animal Species | Tissue | Elimination Half-Life (days) | Source |
|---|---|---|---|
| Calves (Bos taurus) | Muscle | 31 | dpi.qld.gov.auresearchgate.netdpi.qld.gov.au |
| Liver | 25 | dpi.qld.gov.auresearchgate.netdpi.qld.gov.au | |
| Plasma | 20 | dpi.qld.gov.auresearchgate.netdpi.qld.gov.au | |
| Camels (Camelus) | Plasma | 18.6 | nih.govacs.org |
| Muscle | 15.9 | nih.govacs.org |
Several factors contribute to the slow depletion of this compound. The primary reason for its persistence is its nature as a non-proteinogenic free amino acid that is not easily metabolized by the animal's body. mdpi.comresearchgate.net Its slow release from tissues where it accumulates, such as the pancreas, contributes significantly to its long residence time in the body. nih.gov
Accumulation in Meat and Food Safety Implications
The accumulation and persistence of this compound in the edible tissues of livestock have significant food safety implications, primarily related to the risk of secondary poisoning. mdpi.comresearchgate.net
Grazing animals such as cattle, camels, and horses are the primary accumulators of this compound. agriculture.vic.gov.aunsw.gov.au They ingest the toxin by feeding on various species of the Indigofera plant, which are often palatable, high in protein, and drought-resistant, making them a common component of pastures in tropical and subtropical regions. researchgate.netagriculture.vic.gov.aunsw.gov.au The toxin then bioaccumulates in the tissues of these herbivores, particularly in the muscle, which is consumed as meat. mdpi.comresearchgate.netresearchgate.net The levels of accumulation can be substantial, as demonstrated in feeding trials with calves and camels. nih.govdpi.qld.gov.au
The persistence of this compound in meat poses a direct threat to carnivores and omnivores that consume it. The most well-documented cases of secondary poisoning involve dogs, which are particularly sensitive to this compound's hepatotoxic effects. mdpi.comdpi.qld.gov.au There are numerous reports of dogs suffering from severe liver disease, sometimes leading to death, after consuming this compound-contaminated horse meat or camel meat. mdpi.comnih.govresearchgate.netmdpi-res.comusda.gov
These incidents have raised significant food safety concerns within the pet food industry and for human consumption, although research suggests a relatively low susceptibility in humans. mdpi.comagriculture.vic.gov.au The toxin is stable and not degraded by cooking or freezing, meaning contaminated meat remains a risk regardless of preparation. animalpoisons.com.au The levels of this compound found in the meat of cattle and camels in experimental studies are comparable to those in meat that has caused fatal poisonings in dogs. dpi.qld.gov.audpi.qld.gov.auresearchgate.netdntb.gov.ua
Toxicological Manifestations in Animal Species
Hepatotoxic Effects Across Species
The liver is a primary target for indospicine due to its central role in amino acid metabolism. mdpi.com The toxin's interference with crucial liver functions leads to a range of observable pathologies from the cellular level to gross organ changes.
Cattle and Sheep: Liver Lesions and Degeneration
In livestock such as cattle and sheep, chronic consumption of Indigofera plants containing this compound leads to demonstrable hepatotoxicity. researchgate.netdntb.gov.ua Feeding trials and field observations have shown that both species experience liver damage characterized by distinct lesions. mdpi.com Post-mortem examinations reveal liver degeneration, and one pregnant ewe was observed to have aborted its fetus during a feeding trial. mdpi.com
Canine Sensitivity and Acute Hepatopathy
Dogs exhibit a pronounced sensitivity to this compound. mdpi.comfao.org Severe, and often fatal, liver disease has been reported in dogs following the consumption of meat from animals like horses and camels that have grazed on Indigofera plants. mdpi.comresearchgate.netnih.gov This secondary poisoning can lead to acute hepatopathy. researchgate.netnih.gov Clinical presentations in affected dogs include severe symptoms such as inappetence, vomiting, lethargy, and jaundice. nih.gov Histopathological analysis of the liver in these cases shows extensive periacinar necrosis (death of liver cells around a central vein), collapse of liver structure, and hemorrhage. researchgate.netnih.gov
Rodent Models: Liver Damage and Biochemical Changes
Rodent models have been crucial in understanding the mechanisms of this compound toxicity. researchgate.net In rats, ingestion of Indigofera spicata seed has been shown to cause hepatomegaly (enlarged liver), periportal fatty change, and focal centrilobular necrosis. nih.gov Long-term feeding can lead to the development of nodular cirrhosis. nih.gov Studies in mice injected with this compound revealed fat accumulation and other cytological changes in the liver. mdpi.compublish.csiro.au This effect on fat accumulation was inhibited by the simultaneous administration of arginine. mdpi.compublish.csiro.au Furthermore, research in rats has shown that this compound inhibits the incorporation of amino acids into proteins in the liver. mdpi.com
| Animal Model | Key Histopathological Findings | Biochemical Impact |
| Rat | Hepatomegaly, periportal fatty change, focal centrilobular necrosis, nodular cirrhosis. nih.gov | Inhibition of protein synthesis. mdpi.com |
| Mouse | Fat accumulation and cytological changes in the liver. mdpi.compublish.csiro.au | Fat accumulation inhibited by arginine. mdpi.compublish.csiro.au |
Camelid Responses to this compound Exposure
Camels are known to graze on Indigofera plants and can accumulate this compound in their tissues, including muscle and organs. researchgate.netnih.govnih.gov While they may not always show severe clinical signs, they are susceptible to the hepatotoxic effects. nih.gov Feeding studies have shown that dietary exposure results in the highest accumulation of this compound in the pancreas and liver. nih.gov Histopathological examination of liver tissue from exposed camels revealed multiple small foci of predominantly mononuclear inflammatory cells. nih.govresearchgate.net The consumption of this compound-contaminated camel meat has been linked to fatal liver disease in dogs. researchgate.net
Reproductive and Teratogenic Effects
Beyond its impact on the liver, this compound poses a significant threat to reproductive processes in animals.
Embryo-Lethality and Abortion
Exposure to this compound through the consumption of Indigofera plants has been experimentally shown to cause embryo-lethal effects and abortion in cattle and sheep. mdpi.comresearchgate.netdntb.gov.ua Reports dating back to the first half of the 20th century recognized that certain Indigofera species could cause abortions in cattle. mdpi.com In feeding trials, pregnant cows and heifers fed I. spicata experienced abortions or stillbirths. mdpi.com Similarly, a pregnant ewe in one study aborted its fetus after being on a diet containing I. spicata. mdpi.com These reproductive losses are a significant concern in extensive grazing systems where Indigofera plants are common. mdpi.comresearchgate.netdpi.qld.gov.au
Teratogenicity (e.g., Cleft Palate, Somatic Dwarfism)
This compound is a potent teratogen, causing significant developmental abnormalities in the offspring of animals that ingest Indigofera species during gestation. mdpi.comcabidigitallibrary.org The most well-documented teratogenic effects are cleft palate and generalized somatic dwarfism. researchgate.netmdpi.com
Research has shown that extracts from Indigofera spicata can induce a specific cleft of the secondary palate in rat fetuses. mdpi.com In one study, a single oral dose of I. spicata extract administered to pregnant rats on day 13 of gestation resulted in cleft palate in over 80% of viable fetuses. researchgate.net These effects are directly attributed to this compound, which has been identified as the teratogenic factor in these plant extracts. researchgate.net
In addition to cleft palate, generalized somatic dwarfism has been observed in the fetuses of animals exposed to this compound. mdpi.com This indicates that the toxin interferes with normal growth and development processes in utero. The teratogenic and embryo-lethal effects of this compound have been reported in cattle, highlighting the significant risk to livestock production. researchgate.net Furthermore, studies in rabbits have demonstrated the severe reproductive toxicity of this compound. Pregnant does fed a diet containing as little as 5% I. spicata during the last 15 days of pregnancy had 100% stillborn offspring. mdpi.com
Table 1: Teratogenic Effects of this compound in Animal Studies
| Animal Species | Indigofera Species/Indospicine Administration | Observed Teratogenic Effects | Reference(s) |
| Rats | Oral extract of Indigofera spicata seeds | Cleft palate, generalized somatic dwarfism | researchgate.netmdpi.comcabidigitallibrary.org |
| Cattle | Consumption of Indigofera species | Teratogenic and embryo-lethal effects | researchgate.net |
| Rabbits | Diet containing 5% Indigofera spicata | 100% stillborn offspring | mdpi.com |
Neurological Syndromes (where attributed to this compound or co-occurring toxins)
The association between this compound and primary neurological syndromes is complex and often confounded by the presence of other toxins in Indigofera species. mdpi.com While this compound itself is primarily recognized as a hepatotoxin, certain neurological conditions in livestock have been linked to the consumption of these plants. researchgate.netusda.gov
In Australia, "Birdsville horse disease" is a well-known neurological syndrome affecting horses that graze on Indigofera linnaei. mdpi.comnt.gov.au Similarly, "Grove disease" in the USA is also attributed to the consumption of Indigofera species. mdpi.com However, research suggests that these neurological syndromes are not directly caused by this compound. mdpi.com Instead, another toxin, 3-nitropropanoic acid (3-NPA), which co-occurs with this compound in some Indigofera species like I. hendecaphylla, I. linnaei, and I. spicata, is believed to be the primary causative agent of the neurological signs observed in horses. mdpi.comnt.gov.au
Interestingly, while ruminants can detoxify 3-NPA in their rumen, horses and other non-ruminants are more susceptible to its neurotoxic effects. mdpi.comnt.gov.au There is a hypothesis that this compound, by acting as an arginine antagonist, could potentially worsen the neurological effects of 3-NPA in horses. mdpi.comnt.gov.au This is based on the idea that this compound-induced arginine deficiency might exacerbate the neurological damage caused by 3-NPA. nt.gov.au
In Brazil, a neurological syndrome in horses has been linked to the consumption of Indigofera lespedezioides, which contains both this compound and 3-NPA. mdpi.com While some have questioned whether the levels of 3-NPA in the plant are sufficient to cause the observed neurological signs, suggesting a possible role for this compound, there is no direct evidence to support this compound as the cause of these specific neurological syndromes in horses. mdpi.com
In a documented case in Australia, ponies that grazed on a pasture containing Indigofera spicata developed neurological symptoms resembling Birdsville disease, including ataxia, depression, and muscle fasciculations. researchgate.net Both 3-NPA and this compound were found in the plant, and this compound was detected in the serum and tissues of the affected ponies. researchgate.net This case highlights the complex interplay of toxins in producing clinical disease. researchgate.net
Table 2: Neurological Syndromes Associated with Indigofera Consumption
| Syndrome Name | Animal Species Affected | Implicated Indigofera Species | Primary Toxin(s) Attributed | Potential Role of this compound | Reference(s) |
| Birdsville horse disease | Horses | Indigofera linnaei | 3-nitropropanoic acid (3-NPA) | May exacerbate 3-NPA effects | mdpi.comnt.gov.au |
| Grove disease | Horses | Indigofera species | 3-nitropropanoic acid (3-NPA) | Not definitively established | mdpi.com |
| Neurological Syndrome in Brazil | Horses | Indigofera lespedezioides | 3-nitropropanoic acid (3-NPA), this compound | Suggested but not proven to be a primary cause | mdpi.com |
| Neurological Syndrome in Ponies | Ponies | Indigofera spicata | 3-nitropropanoic acid (3-NPA), this compound | Detected in tissues, but role in neurological signs is alongside 3-NPA | researchgate.net |
Chronic and Sub-chronic Exposure Outcomes
Chronic and sub-chronic exposure to this compound through the consumption of Indigofera plants leads to a range of adverse health outcomes in animals, with hepatotoxicity being a universal finding across species. researchgate.netnih.gov The toxin accumulates in the tissues of grazing animals, leading to persistent residues and long-term health problems. researchgate.netpublish.csiro.au
Livestock that graze on pastures containing Indigofera species are subject to chronic and cumulative exposure to this compound. fao.orgmdpi.com This prolonged exposure has been experimentally shown to induce both liver damage and embryo-lethal effects in cattle and sheep. mdpi.comquizlet.com In extensive grazing systems, the effects of chronic toxicosis may be subtle and go undetected, or may not be attributed to a specific cause, leading to poor animal performance, reduced weight gain, and reproductive losses. researchgate.netfao.org
Studies have demonstrated the persistence of this compound in animal tissues. researchgate.net The toxin can be detected in tissues for several months after the animal has stopped consuming the Indigofera plant material. researchgate.net This has been observed in horses, cattle, goats, and rabbits. researchgate.net
In a feeding trial with calves, this compound concentrations in plasma, liver, and muscle increased throughout a 42-day feeding period of Indigofera spicata. publish.csiro.auresearchgate.net In a subsequent depletion trial, the elimination of this compound from the body was slow, with estimated half-lives of 20, 25, and 31 days for plasma, liver, and muscle, respectively. publish.csiro.au
The hepatotoxic effects of this compound are well-documented. researchgate.net Histopathological examination of the liver in animals exposed to this compound reveals characteristic lesions, including periacinar and periportal lymphocytic infiltrations and hydropic degeneration of mid-zonal hepatocytes. mdpi.com In more severe cases, periacinar necrosis can occur. researchgate.net These liver lesions have been observed in various species, including cattle, sheep, rats, rabbits, and dogs. feedipedia.org
The severity of this compound toxicity varies between species, with dogs being particularly sensitive. researchgate.net Secondary poisoning of dogs has been reported after they consumed meat from horses and camels that had grazed on Indigofera species. researchgate.netdntb.gov.ua This highlights the risk of this compound entering the food chain and affecting other animals. nih.gov
Table 3: Outcomes of Chronic and Sub-chronic this compound Exposure in Animals
| Animal Species | Key Findings | Reference(s) |
| Cattle | Hepatotoxicity, embryo-lethal effects, poor weight gain, reproductive losses, persistent tissue residues. | researchgate.netmdpi.compublish.csiro.auresearchgate.net |
| Sheep | Hepatotoxicity, embryo-lethal effects. | mdpi.comquizlet.com |
| Horses | Accumulation of this compound in tissues without severe hepatotoxicity, but susceptible to neurological syndromes from co-occurring toxins. | researchgate.netmdpi.com |
| Dogs | High sensitivity to hepatotoxicity, secondary poisoning from contaminated meat. | researchgate.netdntb.gov.uanih.gov |
| Calves (experimental) | This compound accumulation in plasma, liver, and muscle with slow elimination. | publish.csiro.auresearchgate.net |
Analytical Methodologies for Indospicine Detection and Quantification
Chromatographic Techniques
Chromatography, particularly liquid chromatography, forms the cornerstone of modern indospicine analysis. These techniques separate this compound from other structurally similar amino acids and complex matrix components, allowing for its precise measurement.
Early and still relevant methods for this compound quantification rely on High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection. nih.govresearchgate.net Since this compound lacks a strong native chromophore for effective UV detection, a pre-column derivatization step is necessary. nih.govusc.edu.au Phenylisothiocyanate (PITC) is a commonly used derivatizing agent that reacts with the amino group of this compound, rendering it detectable at specific UV wavelengths, typically 254 nm. nih.govusc.edu.au
The derivatized sample is then injected into the HPLC system, where separation is typically achieved on a reverse-phase C18 column. nih.gov A significant challenge with this method is achieving adequate resolution of the this compound-PITC derivative from the derivatives of other amino acids present in biological samples, particularly arginine, which can co-elute under certain conditions. usda.gov Therefore, careful optimization of chromatographic parameters such as pH, solvent composition, and temperature is critical to ensure accurate quantification. usda.gov Despite these challenges, HPLC-UV provides a reliable and accessible method for analyzing this compound in samples like horse meat and serum. nih.gov
| Parameter | Description | Source(s) |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govusc.edu.au |
| Derivatization Agent | Phenylisothiocyanate (PITC) | nih.govusda.gov |
| Detection Method | Ultraviolet (UV) Detection | nih.govusda.gov |
| Detection Wavelength | 254 nm | nih.gov |
| Column Type | Pico-Tag C18 reverse-phase | nih.gov |
| Sample Types | Horsemeat, serum, plant material | nih.govnih.govusda.gov |
| Linear Range (Horsemeat) | 0.4 µg/mL to 20 µg/mL | nih.gov |
| Linear Range (Serum) | 0.17 µg/mL to 16.67 µg/mL | nih.gov |
| Mean Recovery (Horsemeat) | 87.2 ± 6.8% | nih.gov |
| Mean Recovery (Serum) | 97.3 ± 9.9% | nih.gov |
| Analysis Time | 31-36 minutes | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for this compound analysis due to its superior specificity and sensitivity compared to HPLC-UV. usda.govontosight.ai This technique couples the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. LC-MS/MS can be used to analyze both derivatized and underivatized this compound. usda.gov
For derivatized analysis, the PITC derivative of this compound is analyzed by LC-MS/MS. While chromatographic co-elution with arginine-PITC can still occur, the mass spectrometer can easily distinguish between the two compounds based on their different mass-to-charge ratios (m/z) of their molecular ions (MH+ at 309 for this compound-PITC and 310 for arginine-PITC). usda.gov Further specificity is achieved by monitoring unique fragment ions produced in the mass spectrometer, ensuring accurate identification and quantification even in complex matrices. usda.gov
A significant advancement in this compound analysis is the development of methods for detecting the compound in its natural, underivatized state. usda.govresearchgate.netnih.gov This approach simplifies sample preparation and reduces analysis time. Direct analysis of underivatized this compound by LC-MS/MS is often facilitated by the use of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), in the mobile phase. researchgate.netresearchgate.net HFBA improves the retention and separation of the polar this compound molecule on reverse-phase columns. researchgate.net
Detection is highly specific, utilizing selected reaction monitoring (SRM), where a specific precursor ion for this compound (e.g., m/z 174.2) is selected and fragmented to produce characteristic product ions (e.g., m/z 84.0 and m/z 111.1). mdpi.comresearchgate.net Monitoring these specific transitions provides a high degree of confidence in the identification and quantification of this compound, even at low concentrations in complex samples like meat tissue. researchgate.netresearchgate.net
To achieve the highest level of accuracy and precision in quantification, especially in complex biological matrices, stable isotope-labeled internal standards are employed. nih.govlgcstandards.com These standards are molecules that are chemically identical to the analyte (this compound) but have one or more atoms replaced with a heavier isotope (e.g., deuterium, ²H, or carbon-13, ¹³C). lgcstandards.com
For this compound analysis, deuterium-labeled this compound (D₃-L-indospicine) is a commonly used internal standard. nih.govmdpi.com It is added to samples at the beginning of the preparation process in a known quantity. nih.gov Because the isotopic standard has nearly identical chemical and physical properties to the native this compound, it experiences the same losses during extraction, cleanup, and ionization in the mass spectrometer. uq.edu.au Any signal suppression or enhancement caused by the sample matrix affects both the analyte and the internal standard equally. nih.govuq.edu.au By measuring the ratio of the response of the native this compound to the isotopic standard, accurate quantification can be achieved, effectively correcting for matrix effects and variations in instrument response. researchgate.netuq.edu.au This Stable Isotope Dilution Assay (SIDA) is considered the gold standard for quantitative mass spectrometry. researchgate.net
| Parameter | Description | Source(s) |
| Internal Standard | D₃-L-indospicine | nih.govmdpi.com |
| Purpose | Corrects for matrix effects and improves accuracy | nih.govresearchgate.netuq.edu.au |
| This compound MS/MS Transitions | m/z 174.2 → 84.0; m/z 174.2 → 111.1 | mdpi.com |
| D₃-L-indospicine MS/MS Transitions | m/z 177.2 → 113.0; m/z 177.2 → 114.1 | mdpi.com |
| Methodology | Stable Isotope Dilution Assay (SIDA) | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent evolution of HPLC that utilizes smaller column particles (typically less than 2 μm), resulting in significantly faster analysis times, improved resolution, and higher sensitivity. uq.edu.au When coupled with tandem mass spectrometry, UPLC-MS/MS provides a high-throughput and highly reproducible method for this compound determination. researchgate.netnih.govacs.org
This powerful technique has been successfully validated and applied to quantify this compound in a variety of challenging matrices, including camel meat and numerous species of Indigofera plants. nih.govnih.gov The method typically involves the direct analysis of underivatized this compound, using an ion-pairing agent like HFBA and an isotopic internal standard (D₃-L-indospicine) to ensure accuracy. researchgate.netresearchgate.net The enhanced speed and sensitivity of UPLC-MS/MS make it ideal for large-scale surveys and studies requiring the analysis of many samples. uq.edu.aunih.gov
| Metric | Finding | Source(s) |
| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | researchgate.netnih.govacs.org |
| Key Advantages | High throughput, reproducibility, high recovery, sensitivity | researchgate.netuq.edu.aunih.gov |
| Limit of Quantification (LOQ) | 0.1 mg/kg in camel meat | researchgate.netresearchgate.netnih.gov |
| Recovery (Spiked Camel Meat) | 102% - 109% | uq.edu.au |
| Precision (RSD) | < 10% | uq.edu.au |
| Highest Level in I. spicata | 1003 ± 328 mg/kg DM | acs.orgnih.gov |
| Highest Level in I. linnaei | 755 ± 490 mg/kg DM (highly variable) | acs.orgnih.gov |
| Highest Level in Camel Meat | Up to 3.73 mg/kg (fresh weight) | researchgate.netresearchgate.netnih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Strategies
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The goal is to efficiently extract this compound from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The specific strategy depends heavily on the nature of the sample.
Plant Material: For Indigofera plant samples, a common extraction method involves using an acidic aqueous ethanol (B145695) solution (e.g., ethanol/water/0.1N HCl). usda.gov This solvent mixture has been shown to be significantly more efficient than simple methanolic extraction. usda.gov The resulting extract is typically derivatized or directly analyzed by LC-MS/MS. usda.gov
Meat Tissues (Horse, Camel): Analyzing this compound in meat is challenging due to the complex matrix and potentially low toxin levels. nih.govresearchgate.net A typical procedure for horsemeat involves extraction with water, followed by deproteinization using ultrafiltration to remove large molecules like proteins that could interfere with the analysis. nih.gov For camel meat, samples are often homogenized in a solution containing 0.1% heptafluorobutyric acid (HFBA). researchgate.net After homogenization, the mixture is centrifuged, and the supernatant is further cleaned using centrifugal filter units before being spiked with an internal standard and analyzed by LC-MS/MS. nih.gov
Serum/Plasma: Blood-based samples like serum and plasma are generally less complex than tissue samples. Extraction is often performed with a dilute acid, such as 0.01 N hydrochloric acid, followed by deproteinization via ultrafiltration to prepare the sample for derivatization and HPLC or LC-MS/MS analysis. nih.gov
| Sample Matrix | Extraction/Preparation Steps | Source(s) |
| Plant Material | Extraction with acidic aqueous ethanol (e.g., ethanol/0.01N HCl, 70:30). | usda.gov |
| Horsemeat | Extraction with water, deproteinization by ultrafiltration. | nih.gov |
| Serum | Extraction with 0.01 N hydrochloric acid, deproteinization by ultrafiltration. | nih.gov |
| Camel Meat | Homogenization in 0.1% HFBA, centrifugation, spiking with internal standard (D₃-L-indospicine), filtration with centrifugal filters. | nih.govresearchgate.net |
| Digesta (Solid/Liquid) | Similar extraction and processing as camel meat, followed by LC-MS/MS analysis. | nih.gov |
Extraction Methods from Plant Material
The extraction of this compound from plants, particularly from species of the Indigofera genus, is a crucial first step for its analysis. Research has shown that acidic aqueous ethanol solutions are highly effective for this purpose.
A common method involves extracting the plant material with a solvent mixture of ethanol and dilute hydrochloric acid (HCl). For instance, a 70:30 mixture of ethanol and 0.01N HCl has been successfully used. usda.gov In one procedure, 0.100 g of plant material is sonicated for 30 minutes with 5.0 mL of this solvent. The process is repeated three times, and the combined supernatants are collected for analysis. usda.gov This repeated extraction ensures a high degree of recovery, estimated to be around 98% complete after three extractions. usda.gov Another study reported that an acidic aqueous ethanol solvent mixture (ethanol/water/0.1N HCl, 70:30:1) extracted at least three times more this compound compared to a simple methanolic extract. usda.gov Similarly, early isolation work utilized 75% (v/v) ethanol to extract this compound from the leaves and seeds of Indigofera spicata. publish.csiro.au
The choice of an acidic ethanol solution is based on its ability to effectively solubilize the water-soluble, cationic this compound from the plant matrix. usda.govpublish.csiro.au
Extraction Methods from Animal Tissues (Meat, Serum, Plasma)
Detecting this compound in animal-derived products is essential for preventing secondary poisoning. Extraction protocols for animal tissues must efficiently separate the free amino acid from complex biological matrices like muscle and blood components.
For animal tissues such as meat, plasma, and serum, extraction typically involves homogenization in an acidic solution followed by a deproteinization step. nih.govdpi.qld.gov.au Common extraction agents include:
Mitigation and Detoxification Strategies
In-Plant Management (Agronomic Approaches)
The concentration of indospicine within Indigofera plants is not uniform, a factor that can be exploited for management purposes. Research has shown that this compound levels vary significantly between different parts of the plant, with the highest concentrations typically found in the seeds. publish.csiro.auresearchgate.net For instance, harvested seeds of Indigofera spicata and Indigofera linnaei have been found to contain the highest levels of the toxin, while leaves and stems have lower concentrations. publish.csiro.auresearchgate.net The growth stage of the plant also influences toxin content. researchgate.net For example, one-month-old seedlings of I. spicata have been found to have lower this compound concentrations compared to mature plants. publish.csiro.au
These variations suggest that agronomic practices could potentially be developed to minimize this compound exposure. However, attempts to develop low-indospicine or this compound-free cultivars of agronomically promising species like I. spicata have had limited success. researchgate.netmdpi.com Efforts have included screening for low-indospicine varieties and the use of chemical mutagens to induce genetic changes, but these have not yet yielded commercially viable, non-toxic plants. researchgate.netmdpi.com
Rumen Microbial Degradation in Herbivores
Ruminant animals possess a complex foregut microbiome that has shown the capacity to detoxify various plant toxins. nih.govannualreviews.org This microbial ecosystem plays a crucial role in the partial detoxification of this compound.
Identification of Responsible Rumen Microorganisms
The degradation of this compound in the rumen is attributed to the activity of its microbial inhabitants. nih.govnih.gov While specific bacterial species solely responsible for this compound degradation have not yet been definitively isolated, research points to a consortium of microorganisms. annualreviews.orgresearchgate.netfuturebeef.com.au Studies have shown that mixed microbial populations from the rumen of cattle and the foregut of camels can effectively break down this compound. researchgate.netuq.edu.au Sequence-based analysis of the microbial populations in in vitro fermentation systems has revealed time-related changes in the bacterial and archaeal communities as they adapt to Indigofera as a substrate, suggesting that a specifically adapted microbial population is responsible for the detoxification. mdpi.com The process is analogous to the microbial degradation of other plant toxins like mimosine, where a synergistic action of different microbes is often required. nih.govanimbiosci.org
Development of Rumen Inoculants and Probiotics for Detoxification
The demonstrated ability of rumen microbes to degrade this compound has opened up the possibility of developing rumen inoculants or probiotics as a preventative strategy. mdpi.comnih.govdpi.qld.gov.auresearchgate.net This approach involves introducing a culture of pre-adapted, this compound-degrading microbes into the rumen of naïve animals to enhance their detoxification capacity. nih.govnih.gov This strategy has been successfully employed for other plant toxins, such as the development of an inoculum containing Synergistes jonesii to detoxify mimosine from Leucaena leucocephala. nih.gov An in vitro fermentation system has been successfully used to cultivate a mixed microbial population from bovine rumen fluid that is adapted to and capable of rapidly degrading this compound. researchgate.netmdpi.comnih.gov This adapted microbial population is a promising candidate for development into a "rumen drench" to protect livestock from this compound toxicity and reduce its accumulation in their tissues. researchgate.netnih.govnih.gov
In Vitro Fermentation Studies of this compound Degradation
In vitro studies have provided significant insights into the microbial degradation of this compound. When bovine rumen fluid was cultivated in a fermentation system with Indigofera spicata, the microbial population adapted over time, leading to the complete degradation of this compound within a 24-hour period by the eighth day of the trial. researchgate.netmdpi.com The degradation of this compound results in the formation of two primary metabolites: 2-aminopimelamic acid and subsequently 2-aminopimelic acid. researchgate.netuq.edu.aumdpi.com
Studies comparing the degradation capacity of foregut fluid from camels and rumen fluid from cattle have shown high levels of this compound degradation in both. In vitro incubations over 48 hours demonstrated that camel foregut fluid could degrade approximately 99% of the this compound from I. spicata, while cattle rumen fluid degraded about 97%. uq.edu.aumdpi.comnih.gov Time-dependent studies with camel foregut fluid showed a rapid degradation phase in the first 8-18 hours of incubation. uq.edu.aunih.gov
| Parameter | Camel Foregut Fluid | Cattle Rumen Fluid | Source |
| This compound Degradation (48h) | ~99% | ~97% | uq.edu.aumdpi.comnih.gov |
| Primary Degradation Products | 2-aminopimelamic acid, 2-aminopimelic acid | 2-aminopimelamic acid, 2-aminopimelic acid | researchgate.netuq.edu.au |
This table summarizes the key findings from in vitro fermentation studies on this compound degradation.
Translational Challenges for In Vivo Efficacy
Despite the promising results from in vitro studies, translating this high degradation efficiency to a live animal (in vivo) setting presents significant challenges. nih.govmdpi.com The primary obstacle is the water-soluble nature of this compound, which allows it to be rapidly absorbed from the rumen into the bloodstream. annualreviews.orgnih.govmdpi.com This rapid absorption competes with the microbial degradation process. nih.govmdpi-res.com The retention time of digesta in the rumen is often shorter than the time required for complete microbial breakdown of the toxin. annualreviews.orgnih.gov Consequently, a substantial portion of ingested this compound can bypass microbial detoxification in the rumen and be absorbed in the intestines, leading to its accumulation in tissues. nih.govannualreviews.orgresearchgate.net This discrepancy between in vitro potential and in vivo reality highlights the need for strategies, such as the development of potent microbial inoculants, that can accelerate the rate of degradation to outpace the rate of absorption. nih.gov
Post-Harvest Processing for Contaminated Meat
Given that this compound can accumulate in the meat of grazing animals, post-harvest processing methods to reduce or eliminate the toxin are a critical area of research for food safety. mdpi.com Simple cooking has been shown to be ineffective at degrading this compound. mdpi.comresearchgate.net Studies simulating human gastrointestinal digestion have further demonstrated that not only is this compound stable, but it is also released from the meat matrix, making it bioaccessible for absorption. mdpi.comresearchgate.net
A more effective method has been identified as thermo-alkaline treatment. nih.govresearchgate.netacs.org Research on this compound-contaminated camel meat has shown that heating in the presence of an alkaline solution can significantly reduce this compound levels. researchgate.netacs.orgdpi.qld.gov.aunih.gov
| Treatment Method | Conditions | This compound Degradation | Source |
| Autoclaving with 0.05% Sodium Bicarbonate | 121°C for 15 minutes | 50% | acs.orgnih.gov |
| Microwaving with 0.05% Sodium Bicarbonate | 180°C for 15 minutes | 100% | acs.orgnih.gov |
This table illustrates the effectiveness of thermo-alkaline treatments on this compound degradation in contaminated camel meat.
This thermo-alkaline treatment results in the hydrolysis of this compound to its less harmful degradation products, 2-aminopimelamic acid and 2-aminopimelic acid. researchgate.netacs.orgnih.gov These findings suggest that treating contaminated meat with a food-grade alkaline solution, such as sodium bicarbonate, followed by heating, could be a practical strategy to reduce the risk of this compound exposure to consumers. researchgate.netacs.org
Thermal Treatment Effects (e.g., Cooking, Microwaving, Autoclaving)
This compound has been shown to be relatively stable to standard heating methods. uq.edu.au Simple microwave cooking of contaminated camel meat does not significantly degrade the toxin. mdpi.com More intensive thermal treatments, such as autoclaving, have shown some effect, but the stability of this compound often requires more rigorous conditions for significant reduction. uq.edu.au For instance, early studies noted that after autoclaving horsemeat at 120°C and 180 Kpa for 90 minutes, 81% of the original this compound remained. uq.edu.au
However, combining high-temperature methods with aqueous solutions shows more promise. Investigations using aqueous solutions of this compound heated in a microwave to 180°C or autoclaved at 121°C demonstrated the potential for thermal degradation. acs.orgnih.gov The most significant reductions in this compound levels are observed when thermal treatments are combined with chemical additives. researchgate.net For example, treating this compound-contaminated camel meat with an aqueous solution in an autoclave resulted in a 50% degradation after 15 minutes, while microwaving achieved 100% degradation in the same timeframe. researchgate.netnih.gov
Table 1: Effect of Thermal Treatment on this compound Degradation in Contaminated Camel Meat
| Treatment Method | Temperature | Duration | Additive | Degradation Rate | Source |
| Autoclaving | 121°C | 15 min | Aqueous Sodium Bicarbonate (0.05% w/v) | 50% | researchgate.netnih.gov |
| Microwaving | 180°C | 15 min | Aqueous Sodium Bicarbonate (0.05% w/v) | 100% | researchgate.netnih.gov |
Chemical Additives for Degradation (e.g., Sodium Bicarbonate, Acetic Acid)
The efficacy of thermal degradation of this compound is significantly enhanced by the addition of food-grade chemical additives. acs.orgnih.gov Studies have specifically compared the effects of a mild acid (acetic acid) and a mild base (sodium bicarbonate) on this compound stability in both aqueous solutions and contaminated meat matrices. uq.edu.aunih.gov
Research indicates that this compound is relatively resistant to degradation under acidic conditions but is much less stable in basic, or alkaline, conditions. uq.edu.au In a key study, aqueous solutions of this compound were treated with either 0.05% (v/v) acetic acid or 0.05% (w/v) sodium bicarbonate and heated for varying durations. acs.orgnih.govacs.org The thermo-alkaline treatment using sodium bicarbonate proved most effective. researchgate.netnih.gov
When applied to this compound-contaminated camel meat, treatment with an aqueous solution of sodium bicarbonate followed by microwaving resulted in 100% degradation of the toxin after just 15 minutes. researchgate.netmdpi.com The same treatment combined with autoclaving led to a 50% reduction in the same time frame. researchgate.netacs.org An aqueous sodium bicarbonate solution demonstrated the highest efficacy, achieving complete degradation of pure this compound after 15 minutes of heating in either a microwave or an autoclave. acs.orgnih.gov These findings highlight that a thermo-alkaline approach is a potential pragmatic strategy for reducing this compound levels in contaminated meat products. researchgate.netdpi.qld.gov.au
Table 2: Efficacy of Chemical Additives in this compound Degradation
| Additive | Concentration | Treatment | Duration | Result | Source |
| Acetic Acid | 0.05% (v/v) | Autoclave/Microwave | 15-60 min | Less effective than alkaline treatment | uq.edu.aunih.gov |
| Sodium Bicarbonate | 0.05% (w/v) | Autoclave/Microwave | 15 min | Complete degradation (in aqueous solution) | acs.orgnih.gov |
| Sodium Bicarbonate | 0.05% (w/v) | Microwave (180°C) | 15 min | 100% degradation (in camel meat) | researchgate.netmdpi.com |
| Sodium Bicarbonate | 0.05% (w/v) | Autoclave (121°C) | 15 min | 50% degradation (in camel meat) | researchgate.netacs.org |
Degradation Product Analysis Post-Treatment
The degradation of this compound under thermo-alkaline conditions results in the formation of specific, identifiable breakdown products. researchgate.netnih.gov The hydrolysis of the amidino group of the this compound molecule leads to the creation of two primary metabolites. mdpi.com
Analysis via UPLC-MS/MS has identified these degradation products as 2-aminopimelamic acid and 2-aminopimelic acid. acs.orguq.edu.aunih.gov Following thermo-alkaline treatment of this compound, 2-aminopimelamic acid is observed as the major degradation product, with 2-aminopimelic acid being a minor product. mdpi.com The formation of these compounds is a consistent outcome of the effective degradation of this compound through heating in the presence of sodium bicarbonate. researchgate.netacs.orgnih.gov These same breakdown products have also been identified when this compound is degraded by microbial populations found in the digestive systems of ruminant animals like camels and cattle. dpi.qld.gov.aumdpi.comresearchgate.netnih.gov
Translational Research and Biomedical Applications
Indospicine as a Research Tool in Arginine Metabolism Studies
This compound's structural similarity to arginine allows it to act as a competitive inhibitor in metabolic reactions involving arginine. mdpi.comtandfonline.com This antagonistic relationship has been exploited by researchers to probe the intricacies of arginine metabolism. In laboratory settings, this compound has been shown to inhibit the incorporation of arginine into proteins and to interfere with the function of arginase, an enzyme crucial for the urea (B33335) cycle. mdpi.com
In vitro studies using mouse bone marrow cells demonstrated that this compound can inhibit DNA synthesis, a process that is dependent on arginine. tandfonline.com The inhibitory effect was found to be dose-dependent and could be reversed by the addition of arginine to the culture medium, highlighting the competitive nature of the inhibition. tandfonline.com This characteristic makes this compound a useful compound for studying the role of arginine in cell growth and proliferation.
Furthermore, research on rat liver homogenates has shown that this compound can competitively inhibit arginase, with an affinity similar to that of arginine itself. mdpi.com This inhibition can disrupt the urea cycle and other metabolic pathways that rely on arginase activity. mdpi.com By observing the downstream effects of this inhibition, scientists can gain a deeper understanding of the physiological roles of arginine.
Emerging Research in Cancer Therapy
The reliance of certain cancer cells on external sources of arginine has opened up new avenues for therapeutic intervention. Arginine deprivation therapy aims to starve cancer cells of this essential amino acid, leading to cell death. uq.edu.aunih.gov this compound is being investigated as a potential adjunct to this therapy, with the goal of enhancing its efficacy. researchgate.netuq.edu.au
Synergistic Effects with Arginine Deprivation in Cancer Cells
Recent studies have explored the combined effect of this compound and arginine deprivation on cancer cells. Research has shown that at low concentrations, this compound is selectively toxic to human colorectal cancer cells, but only when arginine is absent from the cellular environment. researchgate.netuq.edu.aunih.gov This synergistic effect suggests that this compound could be used to enhance the anticancer activity of arginine-depleting enzymes, such as recombinant human arginase I (rhARG1). uq.edu.aunih.gov
A key finding is that this compound is not a substrate for and does not inhibit rhARG1 at its effective concentrations. uq.edu.au This is a significant advantage, as it means that this compound can be used in combination with rhARG1 without interfering with the enzyme's arginine-depleting activity. uq.edu.au The proposed mechanism for this synergy is that arginine deprivation may increase the misincorporation of this compound into newly synthesized proteins, leading to cellular stress and death. nih.gov
Table 1: Effects of this compound on Cancer Cell Signaling Pathways in Arginine-Deprived Conditions
| Pathway | Observed Effect | Reference |
| PI3K-Akt | Deregulation | uq.edu.aunih.gov |
| MAPK/ERK | Strong activation followed by deregulation | uq.edu.aunih.gov |
| mTOR | Activation | uq.edu.aunih.gov |
| c-Myc | Pronounced decrease in mRNA and protein levels | uq.edu.au |
Activation of Apoptotic Pathways in Malignant Cells
The combination of this compound and arginine deprivation has been shown to trigger programmed cell death, or apoptosis, in cancer cells. uq.edu.aunih.gov This process is characterized by a cascade of molecular events that lead to the dismantling of the cell.
In arginine-deprived colorectal cancer cells, this compound treatment leads to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), both of which are key events in the apoptotic process. researchgate.net This induction of apoptosis is thought to be a consequence of several cellular stresses, including endoplasmic reticulum (ER) stress. uq.edu.auresearchgate.net The misincorporation of this compound into proteins is believed to disrupt protein folding, leading to an accumulation of unfolded proteins in the ER and triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis. uq.edu.aunih.govresearchgate.net
Interestingly, the cytotoxic effects of this compound in arginine-deprived cells can be reversed by the addition of protein synthesis inhibitors. uq.edu.aunih.gov This finding supports the hypothesis that the misincorporation of this compound into nascent proteins is a critical step in its mechanism of action. uq.edu.aunih.gov
Table 2: Key Research Findings on this compound and Apoptosis in Cancer Cells
| Finding | Cell Line | Significance | Reference |
| This compound in combination with arginine deprivation induces caspase-dependent apoptosis. | Human Colorectal Cancer Cells (HCT-116) | Demonstrates a pro-apoptotic mechanism of action. | uq.edu.aunih.gov |
| The cytotoxic effect is reversed by translation inhibitors. | Human Colorectal Cancer Cells (HCT-116) | Suggests misincorporation into proteins is key to its toxicity. | uq.edu.aunih.gov |
| This compound treatment leads to caspase 3 activation and PARP cleavage. | Human Colorectal Cancer Cells (HCT-116) | Confirms the activation of the apoptotic cascade. | researchgate.net |
| This compound exacerbates endoplasmic reticulum (ER) stress. | Human Colorectal Cancer Cells | Links protein misincorporation to a specific cell stress pathway leading to apoptosis. | uq.edu.auresearchgate.net |
Research Gaps and Future Research Directions
Elucidation of Comprehensive Indospicine Metabolic Pathways
A fundamental gap in our knowledge is the incomplete understanding of how this compound is metabolized in different animal species. While it is known that this compound is not readily incorporated into proteins and persists as a free amino acid in tissues, the precise enzymatic pathways involved in its breakdown and detoxification are not fully elucidated. mdpi.comresearchgate.net As an analogue of arginine, this compound has the potential to interfere with a wide array of metabolic pathways where arginine is a precursor, including the synthesis of nitric oxide, urea (B33335), polyamines, proline, glutamate, creatine, and agmatine. mdpi.comresearchgate.net The exact mechanisms of its toxic effects, including liver degeneration and embryo-lethal effects, are yet to be fully understood. mdpi.comresearchgate.net
Recent in vitro studies have shown that microbial populations from the foregut of camels and the rumen of cattle can degrade this compound into 2-aminopimelamic acid (2-APAA) and 2-aminopimelic acid (2-APA). nih.govmdpi.com However, the specific microbial species and enzymatic pathways responsible for this degradation require further investigation using transcriptomics and proteomics. nih.gov Understanding these pathways is crucial for developing strategies to enhance the natural detoxification capabilities of livestock.
Long-Term Chronic Exposure Studies in Livestock
The majority of current knowledge on this compound toxicity stems from acute or short-term exposure studies. However, in real-world grazing scenarios, livestock are often subjected to long-term, chronic exposure to low levels of the toxin. mdpi.comdpi.qld.gov.au The cumulative effects of this prolonged exposure on animal health, productivity, and reproductive performance are not well-documented. mdpi.comdpi.qld.gov.au
Assessment of Human Health Risk from this compound Residues
The presence of this compound residues in meat and milk from livestock that have grazed on Indigofera plants raises concerns about potential human health risks. uq.edu.auuq.edu.au While secondary poisoning in dogs from contaminated meat is well-documented, the toxicity of this compound in humans remains largely unknown. nsw.gov.auuq.edu.au
A quantitative risk assessment of this compound in Australian camel meat estimated that the risk of an average Australian adult's daily dietary intake exceeding the provisional tolerable daily intake (PTDI) was low. uq.edu.au However, the study also highlighted that the risk for the Australian indigenous population was slightly higher. uq.edu.au A study on bovine muscle and liver from northwest Australia found that while the estimated consumer exposure for humans was within a calculated PTDI, the exposure for active working dogs could be significantly higher. nih.gov The lack of comprehensive data on this compound's effects in humans makes it difficult to establish definitive safe consumption levels. Further research is imperative to accurately assess the human health risk and inform food safety regulations. uq.edu.auuq.edu.au
Development of Rapid Field-Deployable Detection Methods
Current methods for detecting this compound, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and accurate but are laboratory-based, time-consuming, and expensive. researchgate.net There is a pressing need for the development of rapid, cost-effective, and field-deployable detection methods. Such tools would enable on-site screening of pastures for toxic Indigofera species and testing of livestock and feed for this compound contamination. This would allow for timely management decisions to prevent livestock poisoning and the entry of contaminated products into the food chain. A project at the Queensland Alliance for Agriculture and Food Innovation is currently focused on the analysis of this compound in Indigofera leaf samples using LC-MS/MS and examining its isolation using HPLC-PDA. uq.edu.au
Optimization of Detoxification Strategies for Practical Implementation
Research into strategies to detoxify this compound-contaminated feed and reduce its accumulation in livestock is ongoing. One promising approach involves the use of rumen microbes capable of degrading the toxin. nih.govfuturebeef.com.au Studies have shown that mixed microbial populations from the rumen can effectively break down this compound in vitro. nih.gov The development of a rumen inoculum or drench containing these microbes could offer a practical solution for mitigating toxicity in grazing animals. nih.govfuturebeef.com.au
Another potential strategy is the thermo-alkaline treatment of contaminated meat, which has been suggested to manage this compound levels. nih.gov However, both of these approaches require further optimization and validation to ensure their efficacy, safety, and practicality for widespread implementation in agricultural settings. nih.govfao.org
Comparative Genomics and Proteomics of this compound Biosynthesis
The biosynthesis of this compound is unique to certain Indigofera species. mdpi.com Understanding the genetic and enzymatic basis of its production is a significant research gap. Comparative genomics and proteomics studies of this compound-producing and non-producing Indigofera species could identify the genes and enzymes involved in its synthesis. nih.gov This knowledge could be instrumental in developing strategies to prevent this compound production in these plants, potentially through genetic modification or the development of specific inhibitors. Linking differentially expressed metabolites to phenotypic changes can help identify the key players in these metabolic pathways. nih.gov
Advanced Modeling of this compound Toxicokinetics and Toxicodynamics
Toxicokinetic and toxicodynamic (TKTD) models are powerful tools for predicting the absorption, distribution, metabolism, and excretion of toxins, as well as their effects on an organism over time. researchgate.netnih.govnih.gov Developing sophisticated TKTD models for this compound in various animal species would provide a more comprehensive understanding of its behavior in the body. researchgate.net These models could simulate the time course of this compound concentrations in different tissues and predict the resulting toxic effects, including both lethal and sublethal endpoints. researchgate.net Such models would be invaluable for risk assessment and for predicting the effectiveness of different intervention strategies. researchgate.netnih.gov The integration of data from long-term exposure studies and detailed metabolic pathway analysis would be crucial for building accurate and predictive TKTD models for this compound.
Addressing these research gaps will require a concerted effort from scientists across various disciplines, including toxicology, biochemistry, animal science, and food safety. The resulting knowledge will be instrumental in developing effective strategies to manage the risks associated with this compound, thereby protecting animal health and ensuring the safety of the food supply.
Q & A
Q. What methodologies are recommended for detecting and quantifying indospicine in plant and animal tissues?
this compound can be detected using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Key steps include derivatization with phenylisothiocyanate (PITC) to enhance ionization efficiency, followed by analysis of MS/MS fragment ions (e.g., m/z 174 and 216 for this compound-PITC) to distinguish it from structurally similar compounds like arginine . For animal tissues, focus on muscle and liver samples due to this compound’s propensity to accumulate in these organs . Include internal standards (e.g., deuterated analogs) to validate quantification accuracy.
Q. What are the species-specific toxicological effects of this compound, and how should these inform experimental models?
Dogs are highly susceptible to this compound-induced hepatotoxicity, even through secondary ingestion of contaminated meat, while ruminants (e.g., cattle) exhibit partial detoxification via rumen microbial activity . For in vivo studies, select animal models based on metabolic similarities to target species. For example, use canine models to study acute liver damage or rodent models for mechanistic insights into arginine analog interference .
Q. How does this compound accumulate in biological tissues, and what factors influence its bioavailability?
this compound bioaccumulation depends on dietary intake duration, plant concentration, and post-ruminal absorption rates. In ruminants, high-quality diets reduce rumen retention time, increasing intestinal absorption and tissue transfer . Design dosing experiments with controlled this compound concentrations in feed, and measure tissue residues over time using LC-MS/MS. Account for variables like animal age, health status, and co-administered compounds (e.g., arginine supplements) that may modulate toxicity .
Advanced Research Questions
Q. How can researchers validate analytical methods for this compound detection amid matrix interference or structural analogs?
Method validation should include:
- Specificity : Test for cross-reactivity with arginine and other amino acids using MS/MS fragmentation patterns .
- Recovery rates : Spike this compound-free matrices (e.g., liver homogenates) with known concentrations and calculate extraction efficiency.
- Limit of detection (LOD) : Establish via signal-to-noise ratios (e.g., ≥3:1 for LOD) in complex biological samples .
- Reproducibility : Perform inter-laboratory comparisons using standardized protocols .
Q. What experimental designs address contradictions in reported this compound toxicity across plant species?
Discrepancies in toxicity may arise from variable this compound concentrations in Indigofera species (e.g., I. spicata vs. I. zollingeriana) . To resolve this:
- Conduct phytochemical profiling of plant samples, including growth-stage-specific this compound quantification.
- Correlate toxicity outcomes with this compound dose-response curves in controlled feeding trials.
- Evaluate environmental factors (e.g., soil nutrients, foliar fertilizers) affecting this compound biosynthesis in plants .
Q. What strategies are effective for modeling chronic this compound exposure in longitudinal studies?
Use a split-plot experimental design:
- Treatment groups : Administer this compound at subacute doses (e.g., 0.5–5 mg/kg body weight) over 6–12 months.
- Endpoints : Monitor liver enzyme levels (ALT, AST), histopathological changes, and reproductive outcomes (e.g., embryo lethality) .
- Control for detoxification : In ruminant studies, measure rumen microbial degradation rates using in vitro batch cultures .
Q. How can researchers investigate the metabolic pathways disrupted by this compound’s structural mimicry of arginine?
Employ isotopic tracing (e.g., ¹³C-labeled arginine) to track competitive inhibition in urea cycle enzymes or nitric oxide synthase activity. Combine with transcriptomic analysis (RNA-seq) of liver tissue to identify dysregulated pathways (e.g., oxidative stress, apoptosis) . Validate findings using in vitro assays with hepatocyte cell lines exposed to this compound-arginine mixtures .
Methodological Considerations
- Data Interpretation : Use meta-analysis frameworks (e.g., PRISMA) to synthesize conflicting evidence on this compound toxicity .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal welfare protocols and statistical power calculations .
- Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
